molecular formula C26H32BrP B056512 Octyltriphenylphosphonium bromide CAS No. 42036-78-2

Octyltriphenylphosphonium bromide

Cat. No. B056512
CAS RN: 42036-78-2
M. Wt: 455.4 g/mol
InChI Key: OBLXVLWZBMAMHE-UHFFFAOYSA-M
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Description

Octyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H32BrP . It is used as a pharmaceutical intermediate . This compound is a white to pale cream solid .


Synthesis Analysis

The synthesis of Octyltriphenylphosphonium bromide involves heating triphenylphosphine under reflux with 1-bromopentane in toluene overnight . Another method involves the reaction of triphenylphosphine and 1-bromooctane .


Molecular Structure Analysis

The molecular structure of Octyltriphenylphosphonium bromide is represented by the SMILES notation [Br-].CCCCCCCC [P+] (C1=CC=CC=C1) (C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is OBLXVLWZBMAMHE-UHFFFAOYSA-M .


Chemical Reactions Analysis

While specific chemical reactions involving Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes .


Physical And Chemical Properties Analysis

Octyltriphenylphosphonium bromide is a white to pale cream solid . It is hygroscopic in nature . The melting point of this compound is reported to be between 58.0-67.0°C .

Scientific Research Applications

Nanocomposite Material Development

Octyltriphenylphosphonium bromide: has been utilized in the modification of clay for the development of polyimide/clay nanocomposites . The compound is incorporated into the clay’s interlayer spaces, enhancing the thermal and mechanical properties of the resulting material. This application is significant in the field of materials science, particularly for creating high-performance polymers with improved stability and durability.

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical manufacturing . Its role in the synthesis of various drugs is crucial due to its chemical stability and reactivity. This application is vital for the production of medications that require specific organic phosphonium compounds as a part of their synthesis pathway.

Safety And Hazards

Octyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes . Therefore, its future directions may involve further exploration of its potential uses in organic synthesis.

Relevant Papers There are several relevant papers that discuss Octyltriphenylphosphonium bromide. One paper discusses the modular modifications of Triphenylphosphonium . Another paper discusses the use of multicomponent reactions as potential synthetic processes, with Octyltriphenylphosphonium bromide used as a catalyst .

properties

IUPAC Name

octyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXVLWZBMAMHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962221
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyltriphenylphosphonium bromide

CAS RN

42036-78-2
Record name Phosphonium, octyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42036-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyltriphenylphosphonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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